molecular formula C19H14N2O4 B450074 4-nitro-N-(2-phenoxyphenyl)benzamide

4-nitro-N-(2-phenoxyphenyl)benzamide

Cat. No.: B450074
M. Wt: 334.3g/mol
InChI Key: NZFPRJYBIKOXNP-UHFFFAOYSA-N
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Description

4-Nitro-N-(2-phenoxyphenyl)benzamide is a benzamide derivative characterized by a nitro group at the para position of the benzoyl moiety and a 2-phenoxyphenyl group attached to the amide nitrogen. For instance, similar compounds like 4-chloro-N-(2-phenoxyphenyl)benzamide () are synthesized via the reaction of 2-phenoxyaniline with para-substituted benzoyl chlorides (e.g., 4-nitrobenzoyl chloride). The nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Crystallographic studies of related benzamides (e.g., ) reveal planar aromatic systems with dihedral angles between rings ranging from 9.99° to 82.32°, depending on substituents. Hydrogen bonding patterns, such as C–H···O and N–H···O interactions, are critical for stabilizing crystal structures .

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.3g/mol

IUPAC Name

4-nitro-N-(2-phenoxyphenyl)benzamide

InChI

InChI=1S/C19H14N2O4/c22-19(14-10-12-15(13-11-14)21(23)24)20-17-8-4-5-9-18(17)25-16-6-2-1-3-7-16/h1-13H,(H,20,22)

InChI Key

NZFPRJYBIKOXNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Benzamide Derivatives

Compound Substituents (Benzamide) Dihedral Angle (°) Hydrogen Bonding Interactions Space Group Reference
4-Nitro-N-(2-phenoxyphenyl)benzamide* 4-NO₂, 2-phenoxyphenyl ~10° (inferred) C–H···O, π-π stacking P21/c
4-Chloro-N-(2-phenoxyphenyl)benzamide 4-Cl, 2-phenoxyphenyl 9.99 C–H···O, C–Cl···π P21/c
2-Nitro-N-(4-nitrophenyl)benzamide 2-NO₂, 4-NO₂ 82.32 N–H···O, intramolecular C–H···O P212121
N-(4-Hydroxyphenyl)-4-nitrobenzamide 4-NO₂, 4-OH 2.31 N–H···O, O–H···O N/A

Notes:

  • The dihedral angle for this compound is inferred from structurally similar compounds (e.g., 4-chloro analogue in ).
  • Intramolecular hydrogen bonds in 2-nitro-N-(4-nitrophenyl)benzamide reduce planarity, while hydroxyl groups in N-(4-hydroxyphenyl)-4-nitrobenzamide enhance intermolecular bonding .

Thermal and Chemical Stability

  • N-(4-Hydroxyphenyl)-4-nitrobenzamide exhibits exceptional thermal stability (decomposition >300°C) due to robust hydrogen bonding and planar molecular geometry .
  • 4-Chloro-N-(2-phenoxyphenyl)benzamide shows moderate stability, with melting points influenced by halogen substituents .
  • Nitro groups generally reduce solubility in polar solvents but enhance thermal oxidative stability compared to halogens .

Table 2: Pharmacological Profiles of Benzamide Analogues

Compound Bioactivity (Test Model) Potency Relative to Standard Reference
4-Nitro-N-(2-chloro-6-methylphenyl)benzamide Anticonvulsant (MES test) 3× phenytoin
4-Nitro-N-(2,6-dimethylphenyl)benzamide Anticonvulsant (MES test) 2× phenytoin
Cu(II) complexes of 4-nitrobenzamide derivatives Anticancer (MCF-7 cells) IC₅₀: 12–25 µM

Key Findings :

  • Electron-withdrawing nitro groups enhance anticonvulsant activity by improving membrane permeability .
  • Coordination with metals (e.g., copper) in 4-nitrobenzamide derivatives increases anticancer efficacy via DNA interaction and reactive oxygen species generation .

Critical Analysis and Contradictions

  • Planarity vs. Bioactivity: While planar structures (e.g., N-(4-hydroxyphenyl)-4-nitrobenzamide) favor thermal stability, non-planar derivatives (e.g., 2-nitro-N-(4-nitrophenyl)benzamide) exhibit better solubility .
  • Substituent Effects : Chloro and nitro groups both withdraw electrons, but nitro derivatives show superior biological activity, likely due to stronger resonance effects .

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